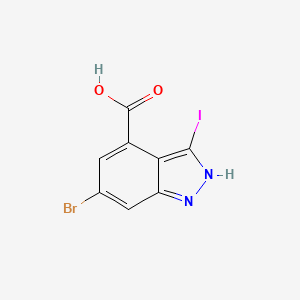

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-3-iodo-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUJAALZKMKCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646400 | |

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-77-3 | |

| Record name | 6-Bromo-3-iodo-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

The synthesis often begins with 6-bromoindazole as the starting material, which is readily available from commercial sources.

Stepwise Synthesis

The synthesis can be divided into several key steps:

Bromination : The initial step involves bromination of indazole derivatives to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Iodination : Following bromination, iodination is performed to introduce an iodine atom at the 3-position. This is typically done using iodine in the presence of a base such as potassium hydroxide in dimethylformamide (DMF) at room temperature.

Carboxylation : The final step involves the introduction of the carboxylic acid group at the 4-position. This can be accomplished through hydrolysis of an ester intermediate or direct carboxylation using carbon dioxide under basic conditions.

Reaction Conditions

The specific conditions for each reaction step are crucial for optimizing yield and purity:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂ or NBS in DMF at room temperature | ~70% |

| Iodination | I₂ with KOH in DMF | ~71% |

| Carboxylation | CO₂ with base (e.g., NaOH) | Variable |

To confirm the successful synthesis of 6-bromo-3-iodo-1H-indazole-4-carboxylic acid, various analytical techniques are employed:

Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) : Provides structural information about the compound, confirming the positions of substituents and functional groups.

Recent studies have indicated that derivatives of this compound exhibit promising biological activities, including anti-cancer properties. Research has focused on its role as a potential inhibitor in various signaling pathways associated with tumor growth and inflammation.

Biological Evaluation

Biological evaluations have shown that compounds derived from this indazole scaffold can interact with specific protein targets, potentially leading to therapeutic applications in oncology and inflammatory diseases.

The preparation of this compound involves a systematic approach that combines halogenation and functional group transformations. Its unique structure offers valuable insights into its reactivity and potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents

One of the primary applications of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is in the synthesis of anticancer drugs. Research has shown that indazole derivatives exhibit potent activity against various cancer cell lines. For instance, derivatives with this scaffold have been synthesized and evaluated for their inhibitory effects on Bcr-Abl kinases, which are implicated in chronic myeloid leukemia. Compounds derived from this indazole structure have shown IC50 values comparable to established drugs like Imatinib, highlighting their potential as effective anticancer agents .

Case Study: Bcr-Abl Inhibition

A study by Wang et al. synthesized a series of indazole derivatives and tested their activity against Bcr-Abl wild type and T315I mutant variants. Notably, compound 89 demonstrated strong inhibitory effects with IC50 values of 0.014 μM for the wild type and 0.45 μM for the mutant .

Biochemical Research

Mechanistic Studies

this compound is utilized in biochemical research to explore enzyme mechanisms and receptor interactions. Its derivatives are often employed to study signal transduction pathways, providing insights into disease mechanisms.

Case Study: Enzyme Interaction

Research has indicated that certain indazole derivatives can selectively inhibit kinases involved in cancer progression, such as CDK2 and MEK1. These findings underscore the importance of this compound in understanding cellular signaling and developing targeted therapies .

Material Science

Novel Material Development

The compound is also being investigated for its potential applications in material science, particularly in creating novel materials with enhanced properties such as conductivity or stability.

Research Insights

Studies have explored the incorporation of indazole derivatives into polymer matrices to improve their mechanical and electrical properties. This could lead to advancements in electronic devices and sensors .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is being examined for its role in formulating new herbicides and fungicides. Its effectiveness in inhibiting specific biological pathways makes it a candidate for developing more efficient agrochemicals.

Analytical Chemistry

Standardization in Analytical Techniques

This compound serves as a standard reference material in various analytical chemistry techniques, ensuring accuracy and reliability in experimental results.

| Application Area | Key Findings/Examples |

|---|---|

| Pharmaceutical Development | Potent anticancer agents; IC50 values comparable to Imatinib |

| Biochemical Research | Insights into enzyme mechanisms; selective kinase inhibition |

| Material Science | Enhanced properties in polymers; potential for electronics |

| Agricultural Chemistry | Development of effective herbicides/fungicides |

| Analytical Chemistry | Standard reference material for accurate results |

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Key Observations:

Halogen Diversity: The target compound uniquely combines bromine and iodine, which may enhance its steric and electronic properties compared to mono-halogenated analogues like 6-bromo-1H-indazole-3-carboxylic acid .

Functional Group Positioning : The carboxylic acid group at position 4 distinguishes it from derivatives with COOH at position 3 (e.g., 4-bromo-1H-indazole-3-carboxylic acid) . This positional variance affects hydrogen bonding and solubility.

Safety and Handling : While direct safety data for the target compound is unavailable, analogues like 6-bromo-4-chloro-1H-indazole-3-carboxylic acid (CAS 887568-19-6) highlight hazards such as respiratory irritation (H335) and necessitate precautions like sealed storage .

Biological Activity

6-Bromo-3-iodo-1H-indazole-4-carboxylic acid is an indazole derivative characterized by its unique halogen substitutions, which confer distinct reactivity patterns and biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer research and anti-inflammatory treatments.

The molecular formula of this compound is , and it features a bicyclic structure typical of indazoles. The presence of bromine and iodine atoms enhances its binding affinity towards various biological targets, making it a subject of extensive research.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. These compounds are believed to inhibit specific enzymes and pathways involved in tumor growth. For instance, studies have shown that similar indazole derivatives can effectively target cancer cell lines, demonstrating cytotoxic effects through various mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, related indazole derivatives have been tested for their ability to inhibit COX enzymes, which play a crucial role in inflammation. The inhibition percentages observed in these studies suggest potential therapeutic benefits for conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its structural features:

- Halogen Substituents : The bromine and iodine atoms enhance the lipophilicity of the molecule, facilitating better interaction with biological membranes and targets.

- Carboxylic Acid Group : This functional group may participate in hydrogen bonding with target proteins, increasing binding affinity and specificity.

Case Studies

- Anticancer Activity : A study involving various indazole derivatives found that those with similar structures to this compound exhibited IC50 values in the nanomolar range against different cancer cell lines . The mechanisms included inhibition of tumor growth factors and modulation of apoptotic pathways.

- Anti-inflammatory Studies : In a comparative analysis of several indazole compounds, this compound showed significant inhibition of TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .

Research Findings Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Bromo-3-iodo-1H-indazole-4-carboxylic acid?

The synthesis often involves multi-step functionalization of the indazole core. For example, Suzuki-Miyaura cross-coupling reactions are effective for introducing aryl/heteroaryl groups at specific positions. Methyl 6-bromo-1H-indazole-4-carboxylate derivatives (precursors) can undergo iodination at the 3-position using iodine monochloride or N-iodosuccinimide under controlled conditions. Subsequent hydrolysis of the methyl ester to the carboxylic acid is achieved via lithium hydroxide in aqueous THF/methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and purity. For iodinated derivatives, splitting patterns (e.g., coupling constants) help distinguish between regioisomers.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine and iodine signatures).

- Infrared (IR) spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm) .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is typically stored sealed under dry conditions at room temperature to prevent degradation. For solubility, polar aprotic solvents (e.g., DMSO, DMF) are recommended. Pre-sonication or gentle heating (≤50°C) can aid dissolution. Stability under acidic/basic conditions should be tested via pH-dependent kinetic studies .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for halogenated indazoles?

Use software like SHELXL for refining crystal structures. For ambiguous electron density around heavy atoms (Br/I), dual refinement strategies or occupancy adjustments may be required. Validation tools (e.g., PLATON) help identify twinning or disorder, particularly in halogen-rich environments .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving bromo-iodo indazoles?

- Protecting groups : Temporarily block the carboxylic acid to prevent side reactions.

- Catalyst selection : Palladium catalysts with bulky ligands (e.g., XPhos) favor coupling at bromine over iodine due to steric and electronic effects.

- Temperature control : Lower temperatures (e.g., 60°C) reduce undesired dehalogenation .

Q. How can researchers address contradictory reactivity data in derivatization studies?

- Systematic screening : Test reaction conditions (solvent, base, catalyst) using design-of-experiment (DoE) approaches.

- Mechanistic probes : Isotopic labeling (e.g., O in carboxylic acid) or computational modeling (DFT) to identify rate-limiting steps.

- Comparative studies : Benchmark against analogous compounds (e.g., 6-Bromo-1H-indazole-4-carboxylic acid) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.